molecular formula C12H12BrN4NaO2S B1260143 Sulfabromomethazine sodium CAS No. 3691-68-7

Sulfabromomethazine sodium

Cat. No.: B1260143
CAS No.: 3691-68-7
M. Wt: 379.21 g/mol
InChI Key: BYTJZIVWFMOARV-UHFFFAOYSA-N
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Description

Sulfabromomethazine sodium: is a sulfonamide antibiotic compound. . This compound is primarily used in veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfabromomethazine sodium involves the reaction of 5-bromo-4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfabromomethazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sulfabromomethazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound effectively inhibits bacterial growth .

Properties

CAS No.

3691-68-7

Molecular Formula

C12H12BrN4NaO2S

Molecular Weight

379.21 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide

InChI

InChI=1S/C12H12BrN4O2S.Na/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;/h3-6H,14H2,1-2H3;/q-1;+1

InChI Key

BYTJZIVWFMOARV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+]

Canonical SMILES

CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+]

Key on ui other cas no.

3691-68-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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